molecular formula C18H17N5O5S B2622332 N-(4-((3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1396885-08-7

N-(4-((3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2622332
CAS No.: 1396885-08-7
M. Wt: 415.42
InChI Key: WZXQTFDEUWXNDM-UHFFFAOYSA-N
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Description

N-(4-((3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide is a novel synthetic compound featuring a 1,2,4-oxadiazole moiety linked to an azetidine ring and a sulfonylphenylacetamide group. This specific molecular architecture, which incorporates a 2-oxodihydropyridine unit, is of significant interest in medicinal chemistry and drug discovery research. Compounds with 1,2,4-oxadiazole and azetidine scaffolds are frequently investigated for their potential as kinase inhibitors, enzyme modulators, and targeted protein degraders due to their ability to engage in key hydrogen bonding and dipole interactions within biological active sites. The presence of the sulfonamide group further enhances properties such as membrane permeability and binding affinity to various enzymatic targets. This chemical entity is provided as a high-purity material intended for use in biochemical assay development, high-throughput screening campaigns, and structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore new therapeutic pathways in areas such as oncology, neurology, and inflammatory diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-[3-[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O5S/c1-11(24)20-13-4-6-14(7-5-13)29(26,27)23-9-12(10-23)18-21-16(22-28-18)15-3-2-8-19-17(15)25/h2-8,12H,9-10H2,1H3,(H,19,25)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXQTFDEUWXNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a dihydropyridine core, an oxadiazole moiety, and an azetidine ring. Its molecular formula is C20H22N4O4SC_{20}H_{22}N_4O_4S, with a molecular weight of approximately 414.48 g/mol. The intricate arrangement of functional groups suggests a potential for diverse biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of azetidinones and oxadiazoles have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell walls or interference with protein synthesis.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli12.5 µg/mL
Compound BS. aureus25 µg/mL
Compound CPseudomonas aeruginosa50 µg/mL

Anticancer Potential

The anticancer activity of this compound has been explored in vitro against several cancer cell lines. Similar compounds have shown promise in inhibiting the proliferation of breast cancer cells (MCF-7 line), suggesting that this compound may also possess cytotoxic effects .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds with oxadiazole rings are known to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that certain derivatives can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Antioxidant Properties : Some related compounds have demonstrated the ability to scavenge free radicals, thus reducing oxidative stress in cells.

Case Study 1: Antimicrobial Screening

A study conducted on a series of azetidinone derivatives found that those containing the oxadiazole moiety exhibited enhanced antimicrobial activity compared to their non-functionalized counterparts. The screening involved testing against multiple strains using standard protocols .

Case Study 2: Anticancer Efficacy

In vitro assays on MCF-7 cells revealed that derivatives similar to this compound led to significant reductions in cell viability at concentrations as low as 10 µM .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its hybrid heterocyclic system. Below is a detailed comparison with analogous compounds, focusing on key structural and functional differences (Table 1) and their implications.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Heterocycle(s) Key Functional Groups Potential Bioactivity
Target Compound 1,2,4-Oxadiazole, Azetidine Sulfonyl, Acetamide, Dihydropyridinone Hypothesized enzyme inhibition
2-[[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide (876877-95-1) 1,3,4-Oxadiazole, Oxazole Sulfanyl, Acetamide Antimicrobial, Anticancer
N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (476484-45-4) 1,2,4-Triazole Sulfanyl, Halogenated Aryl Kinase inhibition
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (573941-79-4) 1,2,4-Triazole Sulfanyl, Sulfamoyl Antidiabetic, Antiviral

Key Insights from Structural Comparisons

Heterocyclic Core Variations The target compound’s 1,2,4-oxadiazole ring offers metabolic stability and acts as a bioisostere for carboxylic acid esters, unlike 1,2,4-triazole-based analogs (e.g., 573941-79-4), which prioritize hydrogen-bonding interactions .

Functional Group Differences Sulfonyl vs. Sulfanyl: The sulfonyl group in the target compound is electron-withdrawing, improving stability and modulating solubility, whereas sulfanyl groups in analogs (e.g., 476484-45-4) may enhance nucleophilic reactivity . Dihydropyridinone Moiety: Unique to the target compound, this group could facilitate π-π stacking or serve as a hydrogen-bond acceptor, differing from pyridine or oxazole substituents in analogs .

Bioactivity Implications

  • Triazole-containing analogs (e.g., 573941-79-4) are documented in kinase inhibition and antiviral studies, whereas the target’s oxadiazole-azetidine system may favor protease or phosphatase inhibition due to its rigidity and electronic profile .
  • The acetamide group, common across all compounds, suggests a shared mechanism of action, such as binding to ATP pockets or allosteric enzyme sites .

Research Findings and Methodological Considerations

  • Synthesis Challenges : The target compound’s oxadiazole ring likely requires cyclization via dehydrative methods (e.g., using carbodiimides), contrasting with triazole analogs synthesized via copper-catalyzed azide-alkyne cycloaddition .
  • Bioactivity Gaps : While analogs show anticancer (e.g., 876877-95-1) or antidiabetic activity, the target compound’s bioactivity remains hypothetical, necessitating empirical validation .

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